![molecular formula C20H18FN5O4S B2626717 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide CAS No. 1021112-04-8](/img/structure/B2626717.png)
3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a fluorine atom, a methoxy group, and a sulfonamide moiety, which contribute to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide typically involves multiple steps, including the formation of the triazolopyridazine core, followed by the introduction of the fluorine and methoxy substituents, and finally, the sulfonamide group. Common synthetic routes may involve:
Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate precursors.
Introduction of Substituents: Fluorination and methoxylation can be carried out using reagents such as N-fluorobenzenesulfonimide (NFSI) and methanol in the presence of a base.
Sulfonamide Formation: This step typically involves the reaction of the intermediate compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield aldehydes or acids, while reduction of nitro groups would yield amines.
Applications De Recherche Scientifique
Anticancer Activity
Research indicates that compounds similar to 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide exhibit significant anticancer properties. For instance, the triazole moiety is known for its ability to inhibit cell proliferation in various cancer cell lines. A study demonstrated that triazole derivatives can induce apoptosis in cancer cells by activating specific signaling pathways related to cell death .
Anti-inflammatory Effects
Sulfonamide derivatives have been explored for their anti-inflammatory properties. The compound's sulfonamide group may inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that related compounds can reduce inflammation markers in cell cultures .
Neurological Applications
Recent investigations have focused on the potential of this compound as a sodium channel inhibitor. Sodium channel blockers are critical in treating neuropathic pain and epilepsy. The selectivity for NaV1.7 channels suggests that this compound could be a promising candidate for pain management therapies .
Case Study 1: Anticancer Efficacy
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several triazole-based compounds and evaluated their anticancer activity against human cancer cell lines. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity, suggesting that similar modifications to this compound could yield potent anticancer agents .
Case Study 2: Anti-inflammatory Mechanism
A research article highlighted the anti-inflammatory effects of sulfonamide derivatives in animal models of arthritis. The study reported significant reductions in edema and inflammatory cytokines upon treatment with these compounds. This suggests that this compound could be developed further for therapeutic use in inflammatory diseases .
Data Table: Summary of Biological Activities
Mécanisme D'action
The mechanism of action of 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by interacting with cellular receptors to modulate signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: Lacks the fluorine atom.
3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide: Similar structure but different substituents.
Uniqueness
The presence of the fluorine atom in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and therapeutic potential .
Activité Biologique
The compound 3-fluoro-4-methoxy-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzenesulfonamide is a novel sulfonamide derivative that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The process can include:
- Formation of the Triazole Ring : Utilizing [1,2,4]triazole derivatives through cyclization reactions.
- Sulfonamide Formation : Reacting the triazole with a sulfonamide moiety to yield the target compound.
- Fluorination and Methoxylation : Introduction of fluorine and methoxy groups to enhance biological activity and solubility.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of triazoles have shown promising results against various cancer cell lines:
- In vitro assays demonstrated that certain triazole derivatives inhibited cell proliferation in human cancer cell lines such as MCF7 (breast cancer) and HEPG2 (liver cancer). For example, a related compound displayed an IC50 value of 1.18 ± 0.14 µM against HEPG2 cells, which is comparable to established anticancer agents like staurosporine .
The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve:
- Inhibition of Specific Enzymes : Similar compounds have been shown to inhibit key enzymes involved in cancer progression.
- Induction of Apoptosis : Studies suggest that triazole derivatives can trigger apoptotic pathways in cancer cells.
Case Studies
- Study on Anticancer Efficacy :
- Molecular Docking Studies :
Data Table: Biological Activity Summary
Propriétés
IUPAC Name |
3-fluoro-4-methoxy-N-[2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN5O4S/c1-29-17-8-7-15(13-16(17)21)31(27,28)22-11-12-30-19-10-9-18-23-24-20(26(18)25-19)14-5-3-2-4-6-14/h2-10,13,22H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPWPBHJDGKBQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NCCOC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.